Differential GABAA Receptor Inhibition
In a head-to-head comparison of 12 piperazine derivatives, 3-methylbenzylpiperazine (3MBP) demonstrated a distinct inhibitory potency at the human α1β2γ2 GABAA receptor compared to its parent compound, benzylpiperazine (BZP), and its positional isomers. The study ranked compounds based on their IC20 values (concentration producing 20% inhibition of GABA-evoked current) using two-electrode voltage-clamp in Xenopus oocytes [1]. 3MBP was found to be more potent than BZP, but less potent than the 2-methyl isomer.
| Evidence Dimension | Inhibitory potency at human α1β2γ2 GABAA receptor |
|---|---|
| Target Compound Data | 3-Methylbenzylpiperazine (3MBP) |
| Comparator Or Baseline | Benzylpiperazine (BZP) and 2-Methylbenzylpiperazine (2MBP). Potency rank order (from most to least potent) based on IC20: 2MBP > 3MBP > BZP. Exact IC20 values were not reported for these specific compounds in the abstract, but the rank order is derived from concentration-response curves. |
| Quantified Difference | 3MBP exhibits a higher potency than BZP but a lower potency than 2MBP, demonstrating a rank-order shift in activity based solely on methyl group position. |
| Conditions | Human α1β2γ2 GABAA receptor expressed in Xenopus oocytes; two-electrode voltage-clamp electrophysiology. |
Why This Matters
This data confirms that the meta-methyl substitution on 3-methylbenzylpiperazine confers a specific, quantifiable difference in GABAA receptor antagonism compared to the unsubstituted BZP and the ortho-substituted 2MBP, which is critical for researchers designing selective probes or interpreting in vivo effects.
- [1] Hondebrink, L., et al. (2015). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. NeuroToxicology, 51, 1-9. View Source
